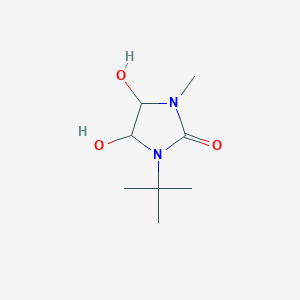
3-(2,2-Dimethylhydrazinyl)-5-(3-methoxyphenyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE is a complex organic compound with a unique structure that includes a hydrazino group, a methoxyphenyl group, and a cyclohexenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common approach is the hydrazine-directed C–H functionalization pathway, which involves the coupling of phenylhydrazines with alkynylcyclobutanols under Rh(III)-catalyzed conditions . This method allows for the formation of the hydrazino group and the cyclohexenone core under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The cyclohexenone core can be reduced to form cyclohexanone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-HYDROXYPHENYL)-2-CYCLOHEXEN-1-ONE: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2,2-DIMETHYLHYDRAZINO)-5-(4-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE: Similar structure but with the methoxy group in a different position on the phenyl ring.
Uniqueness
3-(2,2-DIMETHYLHYDRAZINO)-5-(3-METHOXYPHENYL)-2-CYCLOHEXEN-1-ONE is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different biological activities and applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
3-(2,2-dimethylhydrazinyl)-5-(3-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H20N2O2/c1-17(2)16-13-7-12(8-14(18)10-13)11-5-4-6-15(9-11)19-3/h4-6,9-10,12,16H,7-8H2,1-3H3 |
Clave InChI |
LQVQQANFZDWYMI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NC1=CC(=O)CC(C1)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11086598.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11086604.png)
![N-(2,3-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11086607.png)
![ethyl {(2Z)-2-[(4-chlorophenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl}acetate](/img/structure/B11086610.png)
![7-methyl-3-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11086615.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B11086622.png)
![Ethyl 4-[(2-methyl-5-nitrophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B11086634.png)
![Ethyl 2-{[3,4-bis(4-methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-yliden]amino}-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11086641.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl {[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}carbamate](/img/structure/B11086661.png)
![2-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-phenyl-2H-tetrazole](/img/structure/B11086663.png)
![6-[2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-5-oxo-4-(phenylamino)-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B11086667.png)
